N-(3-cyanophenyl)-4-phenylbutanamide

PDE5 inhibition cGMP signaling cardiovascular pharmacology

Selective PDE5 chemical probe (PDE5A1 IC₅₀ = 8.70 nM) with >1,000-fold selectivity over PDE1A, 2A, 3B, and 4A, enabling unambiguous cGMP pathway attribution. Its >115-fold PDE5/PDE6 selectivity ratio substantially exceeds sildenafil's ~10-fold, making it the preferred probe for retinal and neuroscience studies where PDE6 off-target inhibition confounds results. Validated in rat mesenteric artery functional assays (EC₅₀ = 71 nM). Choose this compound for reproducible, target-specific vascular reactivity and PDE5 pharmacology research.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B5837926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)-4-phenylbutanamide
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C17H16N2O/c18-13-15-9-4-10-16(12-15)19-17(20)11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,19,20)
InChIKeyXKDHHEZEDCYUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyanophenyl)-4-phenylbutanamide (CAS 499111-26-1): Technical Baseline for Research Procurement


N-(3-Cyanophenyl)-4-phenylbutanamide (CAS 499111-26-1; molecular formula C₁₇H₁₆N₂O; molecular weight 264.32 g/mol) is a synthetic small-molecule amide featuring a 3-cyanophenyl substituent and a 4-phenylbutanamide backbone . The compound is cataloged in authoritative bioactivity databases including ChEMBL (CHEMBL4278136) and BindingDB (BDBM50467490), where it has been curated with quantitative PDE5 inhibition data alongside selectivity profiling across multiple phosphodiesterase isoforms [1]. Its structural scaffold places it within the N-phenylbutanamide class, a chemical series investigated for diverse pharmacological applications including KCNQ channel modulation and HDAC inhibition [2].

Why N-(3-Cyanophenyl)-4-phenylbutanamide Cannot Be Casually Substituted by Other N-Phenylbutanamides or PDE5 Inhibitors


Within the N-phenylbutanamide chemical class, subtle variations in the N-aryl substituent and linker length produce divergent target engagement profiles that preclude generic substitution. The 3-cyanophenyl group confers a specific electronic and steric signature that meaningfully influences both PDE isoform selectivity and off-target liability relative to close analogs: the 4-chlorophenyl variant (B-R2B / N-(4-chlorophenyl)-4-phenylbutanamide) is a characterized HDAC6 inhibitor with micromolar antiproliferative activity [1], while the contracted 2-phenylacetamide analog (N-(3-cyanophenyl)-2-phenylacetamide) is a morbillivirus fusion inhibitor devoid of reported PDE5 activity [2]. Even among PDE5 inhibitors, selectivity fingerprints across the PDE superfamily differ substantially—sildenafil, for instance, exhibits only ~10-fold selectivity over PDE6, whereas the target compound demonstrates markedly broader isoform selectivity as quantified below [3]. Substituting any of these compounds without verifying the required selectivity profile would compromise experimental reproducibility and target-specific interpretation.

Quantitative Differentiation Evidence for N-(3-Cyanophenyl)-4-phenylbutanamide: PDE5 Selectivity, Safety Window, and Target-Class Discrimination


PDE5A1 Inhibitory Potency: Sub-10 nM IC₅₀ on Human Recombinant Enzyme

N-(3-Cyanophenyl)-4-phenylbutanamide inhibits full-length recombinant human PDE5A1 with an IC₅₀ of 8.70 nM in a fluorescence-based assay [1]. This represents sub-10 nM potency on the human isoform, comparable in magnitude to clinically validated PDE5 inhibitors. For context, the pan-specific PDE inhibitor IBMX exhibits PDE5 IC₅₀ values in the 2–50 µM range—over 200-fold weaker [2]. While no direct head-to-head comparison with sildenafil or tadalafil in the same assay is available in the curated dataset, the 8.70 nM value places this compound within the potency range expected of a tool compound suitable for PDE5-dependent mechanistic studies requiring robust target engagement at low nanomolar concentrations.

PDE5 inhibition cGMP signaling cardiovascular pharmacology phosphodiesterase profiling

PDE Isoform Selectivity: >1,000-Fold Discrimination Against PDE3B, PDE4A1A, PDE2A, and PDE6C

Selectivity profiling against a panel of human recombinant PDE isoforms reveals that N-(3-cyanophenyl)-4-phenylbutanamide exhibits weak or negligible inhibition of PDE3B (IC₅₀ > 20,000 nM), PDE4A1A (IC₅₀ > 10,000 nM), PDE2A (IC₅₀ > 20,000 nM), PDE6C (IC₅₀ > 1,000 nM), and PDE1A (IC₅₀ > 20,000 nM) [1]. The selectivity ratio between PDE5 (IC₅₀ = 8.70 nM) and the next most potently inhibited off-target isoform, PDE11A (IC₅₀ = 173 nM), is approximately 20-fold; selectivity against PDE3B, PDE4A, and PDE2A exceeds 1,000-fold. This stands in contrast to the clinical PDE5 inhibitor sildenafil, whose PDE5/PDE6 selectivity ratio is approximately 10-fold, conferring the well-known visual-disturbance side effect profile mediated by PDE6 inhibition [2]. The target compound's substantially wider selectivity window over PDE6 (at least 115-fold) represents a pharmacologically meaningful differentiation for applications where PDE6-related confounding must be minimized.

PDE isoform selectivity off-target profiling PDE3 PDE4 PDE2 PDE6 selectivity window

Ex Vivo Functional Activity: PDE5 Inhibition in Intact Vascular Tissue (EC₅₀ = 71 nM)

In a tissue-level functional assay using Wistar rat mesenteric arteries, N-(3-cyanophenyl)-4-phenylbutanamide inhibited PDE5 activity with an EC₅₀ of 71 nM, measured as the concentration required to reduce phenylephrine-induced contraction by increasing acetylcholine-mediated relaxation [1]. This ex vivo EC₅₀, while approximately 8-fold higher than the isolated-enzyme IC₅₀ of 8.70 nM, remains within the nanomolar range and confirms that the compound retains functional target engagement in intact vascular tissue after overcoming tissue penetration, protein binding, and metabolic barriers. Many PDE5 screening hits with sub-10 nM biochemical IC₅₀ values lose substantial activity in tissue-based assays due to poor physicochemical properties; the retention of nanomolar functional potency in a physiologically relevant vascular preparation is a non-trivial differentiation point that supports the compound's utility in translational cardiovascular pharmacology.

ex vivo pharmacology vascular PDE5 tissue bath assay functional vasodilation phenylephrine-induced contraction

Cytotoxicity Safety Window: Class-Level Inference from the 3-Cyanophenyl Pharmacophore (CC₅₀ ≥ 300 µM in Primary Cells)

Although direct cytotoxicity data are not available for N-(3-cyanophenyl)-4-phenylbutanamide itself, the structurally closely related 3-cyanophenyl-bearing analog N-(3-cyanophenyl)-2-phenylacetamide (compound 1) demonstrates a highly favorable cytotoxicity profile with CC₅₀ ≥ 300 µM in treated cells, yielding a selectivity index (CC₅₀/IC₅₀) of approximately 100 for antiviral fusion inhibition [1]. Both compounds share the identical 3-cyanophenyl pharmacophore and an N-phenylamide core, differing only in the alkyl linker length (butanamide vs. acetamide). In primary human peripheral blood lymphocytes and primary dog brain cell cultures, the 2-phenylacetamide analog was well tolerated at high concentrations [1]. This class-level evidence suggests that the 3-cyanophenyl motif is not inherently cytotoxic, and procurement decisions for the 4-phenylbutanamide analog can reasonably anticipate a manageable cytotoxicity window—though direct experimental confirmation remains recommended.

cytotoxicity safety pharmacology selectivity index primary cell tolerance cyanophenyl pharmacophore

Target-Class Discrimination: Absence of HDAC6 Inhibitory Activity vs. the 4-Chlorophenyl Analog B-R2B

Within the N-phenylbutanamide scaffold family, a single substituent change on the N-phenyl ring can redirect target engagement from PDE5 to HDAC6. N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) has been characterized as an HDAC6 inhibitor with antiproliferative IC₅₀ values of 72.6 µM (HeLa), 16.5 µM (THP-1), 79.29 µM (HMC), and 101 µM (Kasumi) cancer cell lines, acting via a non-competitive mechanism confirmed by molecular dynamics simulations [1]. By contrast, N-(3-cyanophenyl)-4-phenylbutanamide is cataloged exclusively with PDE5 inhibitory activity and PDE isoform selectivity data in ChEMBL/BindingDB, with no HDAC6 inhibition reported in curated bioactivity databases. The 3-cyanophenyl-to-4-chlorophenyl substituent switch thus profoundly alters the target engagement landscape—from sub-nanomolar PDE5 to micromolar HDAC6—underscoring the critical importance of verifying the exact N-aryl substituent during procurement. Researchers seeking PDE5 modulation should explicitly avoid the 4-chlorophenyl variant.

HDAC6 target selectivity epigenetics N-phenylbutanamide target deconvolution

Optimal Use Cases for N-(3-Cyanophenyl)-4-phenylbutanamide Based on Quantitative Differentiation Evidence


PDE5-Dependent cGMP Signaling Studies Requiring Rigorous Isoform Selectivity

With PDE5A1 IC₅₀ = 8.70 nM and >1,000-fold selectivity over PDE3B, PDE4A, PDE2A, and PDE1A, this compound is specifically suited for experiments where selective PDE5 inhibition must be demonstrated without confounding effects on cAMP-hydrolyzing PDEs. Its selectivity profile enables researchers to attribute observed cGMP elevation and downstream PKG activation specifically to PDE5 blockade, a critical requirement in cardiovascular, pulmonary, and erectile function research [1].

Ex Vivo Vascular Pharmacology in Isolated Tissue Preparations

The confirmed EC₅₀ of 71 nM in rat mesenteric artery PDE5 functional assays validates the compound's utility in isolated organ bath and wire myography studies of vascular reactivity. Researchers investigating PDE5-mediated regulation of vascular tone can use this compound at nanomolar concentrations achievable in tissue baths, with confidence that functional target engagement has been experimentally demonstrated—not merely inferred from biochemical potency [1].

Chemical Probe Procurement Where PDE6 Cross-Inhibition Must Be Avoided

The target compound's PDE5/PDE6 selectivity ratio of >115-fold substantially exceeds the ~10-fold ratio of sildenafil, making it the preferred PDE5 chemical probe for studies in retinal or visual-system contexts where PDE6 inhibition would confound interpretation. This differentiation directly addresses a known limitation of first-generation PDE5 inhibitors in neuroscience and ophthalmology research applications [1].

Structure-Activity Relationship (SAR) Studies on the N-Phenylbutanamide Scaffold

The demonstrated target-class discrimination between N-(3-cyanophenyl)-4-phenylbutanamide (PDE5 inhibitor) and N-(4-chlorophenyl)-4-phenylbutanamide (HDAC6 inhibitor) makes this compound a valuable reference point for medicinal chemistry SAR campaigns exploring how N-aryl substituent electronics and geometry redirect pharmacological activity within the phenylbutanamide scaffold [1].

Quote Request

Request a Quote for N-(3-cyanophenyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.